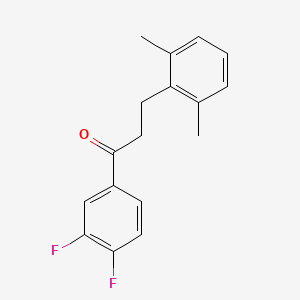

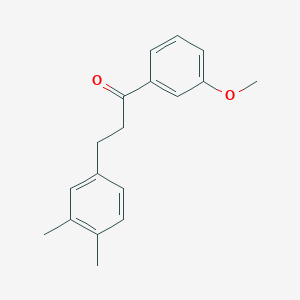

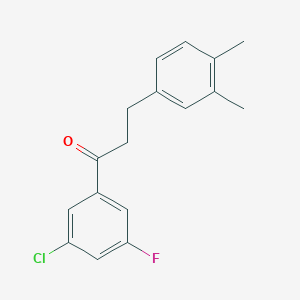

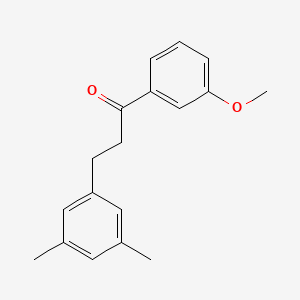

Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines . Another example is the synthesis of triazole-pyrimidine hybrids, which involves a series of reactions including the reduction of a ketone precursor .Applications De Recherche Scientifique

Asymmetric Synthesis

Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate was synthesized using asymmetric aldol reaction with ethyl glyoxylate and isobutyraldehyde, providing insights into the efficiency and enantioselectivity of the synthesis process (Wang Jin-ji, 2014).

Biosynthesis in Fermentation

Research showed that ethyl 4-oxobutyrate-2- 14 C can be converted to various compounds including gamma-butyrolactone and diethyl succinate during the fermentation process, confirming pathways in sherry wine production (Fagan et al., 1981).

Synthesis of Hydrazono Compounds

The compound was used in synthesizing (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one, exhibiting synergistic anti-inflammatory, antiproliferative, and antibacterial activities (Mohan et al., 2018).

Pharmaceutical Intermediate Synthesis

It serves as an intermediate in the synthesis of rimonabant, an antiobesity agent, showing its role in pharmaceutical compound development (Hao Zhi-hui, 2007).

Enantioselective Hydrogenation

Ethyl 4-chloro-3-oxobutyrate, a related compound, underwent enantioselective hydrogenation in ionic liquid systems, indicating its potential in chiral compound production (Starodubtseva et al., 2004).

Anti-HIV Activity

In a study, ethyl 2-alkyl-4-aryl-3-oxobutyrates, similar in structure, were synthesized and showed potent activity against HIV-1, highlighting its potential in antiviral drug development (Danel et al., 1996).

Characterization of Polymorphic Forms

The compound was used in a study focusing on characterizing polymorphic forms of a pharmaceutical compound using various spectroscopic and diffractometric techniques (Vogt et al., 2013).

Propriétés

IUPAC Name |

ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c1-4-19-13(18)14(2,3)8-12(17)9-5-6-10(15)11(16)7-9/h5-7H,4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLXBPNFBXWUEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC(=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645641 |

Source

|

| Record name | Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate | |

CAS RN |

898753-59-8 |

Source

|

| Record name | Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.